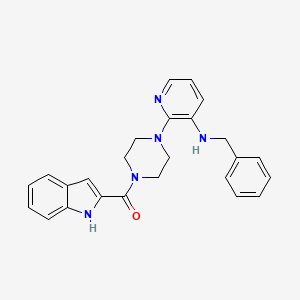
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole compound.
Incorporation of the Pyridinyl Group: The pyridinyl group can be attached via a coupling reaction, such as Suzuki coupling, using a boronic acid derivative of the pyridine and a halogenated intermediate.
Final Assembly: The final compound is obtained by combining the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(1H-indol-2-ylcarbonyl)-1H-benzotriazole
- Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-pyridinyl)-
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- is unique due to the presence of the phenylmethyl group attached to the pyridinyl moiety, which may enhance its binding affinity and specificity towards certain biological targets
Eigenschaften
CAS-Nummer |
153473-56-4 |
|---|---|
Molekularformel |
C25H25N5O |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
[4-[3-(benzylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C25H25N5O/c31-25(23-17-20-9-4-5-10-21(20)28-23)30-15-13-29(14-16-30)24-22(11-6-12-26-24)27-18-19-7-2-1-3-8-19/h1-12,17,27-28H,13-16,18H2 |
InChI-Schlüssel |
LJRNOCGYBNRDSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=CC=N2)NCC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


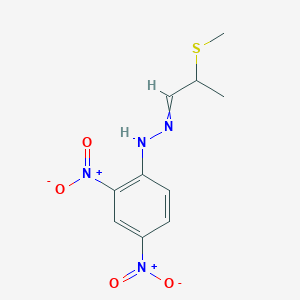
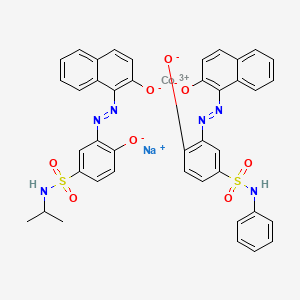
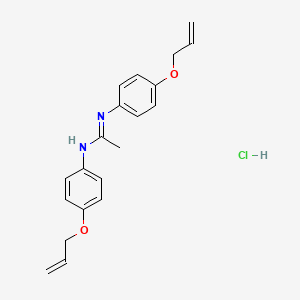
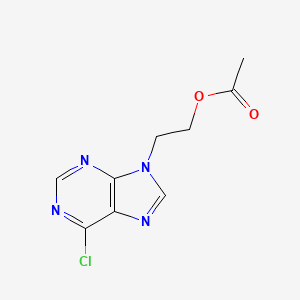
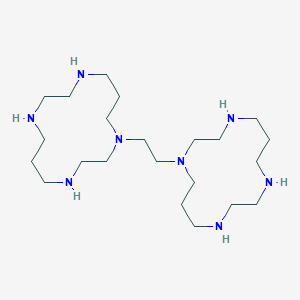
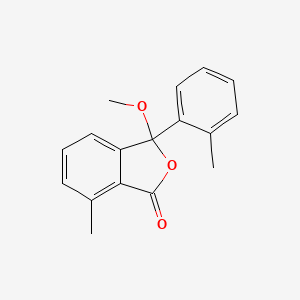
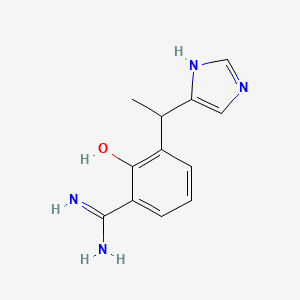
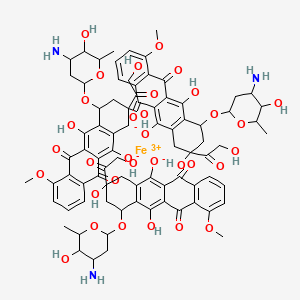
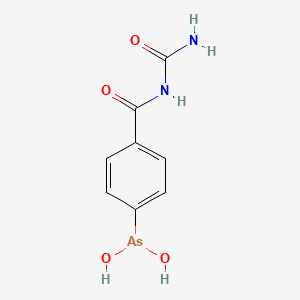
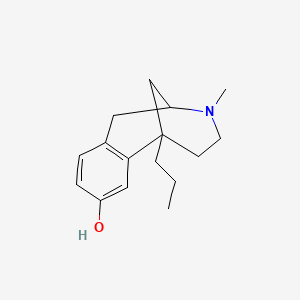
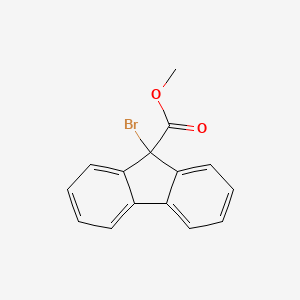
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)


